4-tert-butyl-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide
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Overview
Description
4-tert-butyl-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclohexene ring, and a benzohydrazide moiety
Preparation Methods
The synthesis of 4-tert-butyl-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride and a strong base such as sodium hydride.
Formation of the benzohydrazide moiety: This can be synthesized by reacting benzoyl chloride with hydrazine hydrate.
Coupling of the cyclohexene and benzohydrazide moieties: This step typically involves a condensation reaction under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-tert-butyl-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclohexene ring.
Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
4-tert-butyl-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
4-tert-butyl-N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide can be compared with similar compounds such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also contains a tert-butyl group and is used in the synthesis of biologically active natural products.
Properties
Molecular Formula |
C21H28N2O |
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Molecular Weight |
324.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[(Z)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzamide |
InChI |
InChI=1S/C21H28N2O/c1-14(2)17-8-7-15(3)19(13-17)22-23-20(24)16-9-11-18(12-10-16)21(4,5)6/h7,9-12,17H,1,8,13H2,2-6H3,(H,23,24)/b22-19- |
InChI Key |
JMVHYZIEOHKROT-QOCHGBHMSA-N |
Isomeric SMILES |
CC\1=CCC(C/C1=N/NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1=NNC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=C)C |
Origin of Product |
United States |
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